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Cat. No.: B1582655 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Oxyoctaline Formate (CAS No. 65405-72-3) is a synthetic fragrance ingredient known for its

distinctive woody and ambery scent profile.[1][2] Developed by Givaudan, this compound is

utilized in fine fragrances and other scented products to impart a dry, powdery, and long-lasting

character, often serving as a blender and fixative for natural woody notes.[1][3][4] Chemically, it

is the formate ester of a substituted hexahydronaphthalene alcohol, specifically (2,4a,5,8a-

Tetramethyl-1,2,3,4,7,8-hexahydronaphthalen-1-yl) formate.[1][2] Its molecular formula is

C₁₅H₂₄O₂.[1][2]

This document provides a comprehensive overview of the known properties of Oxyoctaline
Formate and outlines generalized laboratory protocols for its synthesis and purification. It is

important to note that the specific industrial synthesis process for Oxyoctaline Formate is

proprietary and not publicly available.[5] The synthesis protocol described herein is a

generalized, hypothetical pathway based on common organic chemistry principles for

constructing similar molecular frameworks. The purification protocols are based on standard

laboratory techniques applicable to compounds with similar physicochemical properties.

Physicochemical and Olfactive Properties
A summary of the key properties of Oxyoctaline Formate is presented in Table 1. This data is

compiled from various chemical and fragrance industry sources.
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Table 1: Properties of Oxyoctaline Formate

Property Value Reference(s)

CAS Number 65405-72-3 [1][2][6]

Molecular Formula C₁₅H₂₄O₂ [1][2]

Molecular Weight 236.35 g/mol [3]

Appearance Clear to pale yellow liquid [1]

Odor Profile

Woody, ambery, dry, dusty,

powdery with olibanum-like

nuances.

[1][3][4]

Boiling Point 288.3 ± 20.0 °C (Predicted) [3]

Density 0.99 ± 0.1 g/cm³ (Predicted) [3]

Vapor Pressure 0.36 Pa at 20°C [3]

Water Solubility 2.2 mg/L at 20°C [3]

LogP 5 at 35°C [3]

Hypothetical Synthesis Pathway
The synthesis of Oxyoctaline Formate can be logically divided into two major stages: the

formation of the core alcohol structure, (2,4a,5,8a-Tetramethyl-1,2,3,4,7,8-

hexahydronaphthalen-1-ol), followed by its esterification to yield the final formate product. The

following is a generalized, conceptual protocol.
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Caption: Hypothetical two-stage synthesis workflow for Oxyoctaline Formate.
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Stage 1: Synthesis of the Precursor Alcohol (General
Method)
The formation of the tetramethyl-hexahydronaphthalene core likely starts from smaller, readily

available terpene-based materials. A plausible approach involves a Diels-Alder cycloaddition to

construct the bicyclic ring system, followed by reduction.

Materials:

Appropriate diene and dienophile (e.g., derived from natural terpenes)

Lewis acid catalyst (optional, e.g., AlCl₃)

Anhydrous Toluene

Hydrogen (H₂) gas

Palladium on Carbon (Pd/C, 10%)

Ethanol

Sodium Bicarbonate (NaHCO₃) solution (5% w/v)

Brine (saturated NaCl solution)

Anhydrous Magnesium Sulfate (MgSO₄)

Protocol:

Diels-Alder Cycloaddition:

1. To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and

magnetic stirrer, add the dienophile and a solution of the diene in anhydrous toluene.

2. If catalyzed, cool the mixture in an ice bath and add the Lewis acid catalyst portion-wise.

3. Heat the reaction mixture to reflux (approx. 110°C) and monitor the reaction progress

using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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4. Upon completion, cool the reaction to room temperature and quench by slowly adding 5%

NaHCO₃ solution.

5. Transfer the mixture to a separatory funnel, separate the organic layer, and wash

sequentially with 5% NaHCO₃ solution and brine.

6. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure to yield the crude cyclic alkene intermediate.

Reduction/Hydrogenation:

1. Dissolve the crude intermediate in ethanol in a suitable hydrogenation vessel.

2. Carefully add 10% Pd/C catalyst (typically 1-5 mol%).

3. Purge the vessel with nitrogen, then introduce hydrogen gas (this step should be

performed with appropriate safety equipment, such as a Parr shaker).

4. Pressurize the vessel with H₂ (e.g., to 50 psi) and agitate at room temperature.

5. Monitor the reaction by observing hydrogen uptake or by GC analysis.

6. Once the reaction is complete, carefully vent the hydrogen and purge the vessel with

nitrogen.

7. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad

with ethanol.

8. Concentrate the filtrate under reduced pressure to yield the crude precursor alcohol. This

product may be purified by column chromatography or used directly in the next step.

Stage 2: Fischer Esterification to Oxyoctaline Formate
(General Method)
This stage involves the acid-catalyzed reaction between the precursor alcohol and formic acid.

Materials:
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Crude precursor alcohol from Stage 1

Formic Acid (≥95%)

Concentrated Sulfuric Acid (H₂SO₄)

Toluene

Dean-Stark apparatus

Saturated Sodium Bicarbonate (NaHCO₃) solution

Brine (saturated NaCl solution)

Anhydrous Sodium Sulfate (Na₂SO₄)

Protocol:

Combine the precursor alcohol, a molar excess of formic acid (e.g., 3-5 equivalents), and

toluene in a round-bottom flask equipped with a Dean-Stark trap and reflux condenser.

Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops per 10 mmol of alcohol).

Heat the mixture to reflux. Water produced during the reaction will be azeotropically removed

and collected in the Dean-Stark trap.

Monitor the reaction by TLC or GC until the starting alcohol is consumed.

Cool the reaction mixture to room temperature and carefully pour it into a separatory funnel

containing saturated NaHCO₃ solution to neutralize the excess acid.

Extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate.

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and

brine.

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure to yield crude Oxyoctaline Formate.
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Purification Protocol
The final purification of the crude product is critical to achieve the desired olfactory profile.

Fractional vacuum distillation is the most appropriate method for a high-boiling, non-crystalline

compound like Oxyoctaline Formate.
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Caption: General purification workflow for crude Oxyoctaline Formate.
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Materials:

Crude Oxyoctaline Formate

Vacuum distillation apparatus (including a fractionating column, e.g., Vigreux)

Vacuum pump

Manometer

Heating mantle with stirrer

Cold trap (e.g., with liquid nitrogen or dry ice/acetone)

Protocol:

Apparatus Setup: Assemble the fractional vacuum distillation apparatus. Ensure all glass

joints are properly sealed with vacuum grease. Place a stir bar in the distillation flask.

Charging the Flask: Charge the distillation flask with the crude Oxyoctaline Formate oil. Do

not fill the flask more than two-thirds full.

Applying Vacuum: Connect the apparatus to the vacuum pump with a cold trap in between.

Slowly and carefully reduce the pressure in the system to the desired level (e.g., 1-5 mmHg).

Distillation:

1. Begin stirring and gently heat the distillation flask using a heating mantle.

2. Collect and discard any initial low-boiling fractions, which may contain residual solvent or

impurities.

3. As the temperature rises, the desired product will begin to distill. Collect the fraction that

distills at a constant temperature at the given pressure. The predicted boiling point of

288°C at atmospheric pressure suggests a distillation temperature in the range of 120-

150°C at a few mmHg.

4. Monitor the purity of the collected fractions using GC analysis.
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Shutdown: Once the main fraction has been collected and the distillation rate drops, stop

heating. Allow the apparatus to cool completely before slowly and carefully venting the

system to atmospheric pressure.

Characterization: Characterize the purified product using analytical techniques such as Gas

Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared (FTIR)

spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity

and purity.

Safety Precautions
All experimental work should be conducted in a well-ventilated fume hood.

Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate

chemical-resistant gloves, must be worn at all times.

The use of a vacuum system requires careful inspection of glassware for cracks or defects to

prevent implosion.

Hydrogenation should only be performed by trained personnel using appropriate safety

equipment and procedures.

Handle corrosive reagents like concentrated sulfuric acid and strong bases with extreme

care.

Disclaimer: This document is intended for informational purposes for trained professionals. The

described synthesis is a generalized and hypothetical procedure. Any attempt to perform these

experiments should be done with a thorough understanding of the chemical principles and

safety requirements involved. All laboratory work should be performed in compliance with

institutional and governmental safety regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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